Cas no 1058433-32-1 (6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one)

6-[(3-Chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolopyrimidinone core with a 3-chlorobenzyl substituent. Its unique structure imparts potential biological activity, making it a candidate for pharmaceutical and agrochemical research. The presence of the triazole and pyrimidinone moieties suggests possible interactions with enzymes or receptors, while the chlorophenyl group may enhance lipophilicity and binding affinity. This compound is of interest in medicinal chemistry for its scaffold versatility, enabling further derivatization for structure-activity relationship studies. It is typically synthesized under controlled conditions to ensure high purity and stability, suitable for experimental applications in drug discovery and biochemical investigations.
6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one structure
1058433-32-1 structure
Product Name:6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No:1058433-32-1
MF:C13H12ClN5O
MW:289.720280647278
CID:6295402
PubChem ID:43936110
Update Time:2025-05-26

6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • 6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • 6-[(3-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
    • CCG-305360
    • AKOS024494002
    • 1058433-32-1
    • F5060-0239
    • 6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
    • Inchi: 1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
    • InChI Key: JMNPWCXNUSZSER-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CN1C=NC2=C(C1=O)N=NN2CC

Computed Properties

  • Exact Mass: 289.0730377g/mol
  • Monoisotopic Mass: 289.0730377g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 63.4Ų

6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Pricemore >>

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Additional information on 6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Comprehensive Overview of 6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS No. 1058433-32-1)

The compound 6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS No. 1058433-32-1) is a heterocyclic organic molecule featuring a unique triazolopyrimidine core. This structure is of significant interest in medicinal chemistry and drug discovery due to its potential biological activities. The presence of the 3-chlorophenyl and ethyl substituents enhances its lipophilicity, making it a promising candidate for further pharmacological studies. Researchers are increasingly exploring such compounds for their potential applications in targeting specific enzymes or receptors.

In recent years, the demand for novel triazolopyrimidine derivatives has surged, driven by their versatility in drug development. The compound 1058433-32-1 is often discussed in the context of kinase inhibition, a hot topic in oncology and inflammatory disease research. Kinase inhibitors are a major focus in precision medicine, and the structural features of this compound suggest it could interact with ATP-binding sites in kinases. This aligns with current trends in personalized therapy, where small-molecule inhibitors are designed to target specific pathways with minimal off-target effects.

The synthesis of 6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multi-step organic reactions, including cyclization and functional group transformations. Its CAS number 1058433-32-1 is frequently searched in chemical databases by synthetic chemists aiming to optimize its yield or explore analogous structures. The compound's stability under physiological conditions is another area of interest, as it impacts bioavailability and pharmacokinetics—key considerations in drug design.

From an industrial perspective, triazolopyrimidines like this one are gaining traction in agrochemical research due to their potential as plant growth regulators or pest control agents. The chlorophenyl moiety, in particular, is known to enhance bioactivity in agrochemicals, making this compound a subject of cross-disciplinary studies. Environmental safety and biodegradability are also critical factors being evaluated, reflecting the growing emphasis on sustainable chemistry.

In computational chemistry, 1058433-32-1 is often used as a model compound for molecular docking studies. Its rigid triazolo[4,5-d]pyrimidin-7-one scaffold provides insights into ligand-receptor interactions, a topic frequently queried in AI-driven drug discovery platforms. Researchers are leveraging machine learning to predict its binding affinities, reducing the need for extensive lab trials. This intersection of chemistry and AI is a trending subject in scientific forums and publications.

Analytical characterization of 6-[(3-chlorophenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves techniques like NMR, HPLC, and mass spectrometry. These methods are essential for quality control in pharmaceutical manufacturing, another high-search-volume topic. The compound's spectral data is often shared in open-access databases, facilitating collaboration among global research teams.

In summary, CAS No. 1058433-32-1 represents a compelling case study in modern chemical research. Its structural complexity and functional diversity make it relevant to multiple fields, from drug development to computational modeling. As interest in heterocyclic compounds continues to grow, this compound is poised to remain a focal point in both academic and industrial settings.

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